REACTION_CXSMILES
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C([O:5][C:6](=[O:20])[CH2:7][N:8]1[C:12]2[N:13]=[CH:14][N:15]=[CH:16][C:11]=2[C:10]([C:17](=[O:19])[CH3:18])=[CH:9]1)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[C:17]([C:10]1[C:11]2[CH:16]=[N:15][CH:14]=[N:13][C:12]=2[N:8]([CH2:7][C:6]([OH:20])=[O:5])[CH:9]=1)(=[O:19])[CH3:18]
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Solvents were removed under reduced pressure
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Type
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CUSTOM
|
Details
|
the material thus obtained
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Type
|
CUSTOM
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Details
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was used without further purification in the next step
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Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C1=CN(C=2N=CN=CC21)CC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |